

# Mahanimbine discovery and isolation from *Murraya koenigii*

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## Compound of Interest

Compound Name: Mahanimbine

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An In-depth Technical Guide on the Discovery and Isolation of **Mahanimbine** from *Murraya koenigii*

## Introduction

*Murraya koenigii* (L.) Spreng, commonly known as the curry leaf tree, is a member of the Rutaceae family, renowned for its aromatic leaves used in culinary and traditional medicine applications. The plant's medicinal value is largely attributed to its rich concentration of bioactive compounds, particularly a diverse group of carbazole alkaloids. These alkaloids, including **mahanimbine**, koenimbine, and girinimbine, are noted for their significant pharmacological potential.<sup>[1][2]</sup> **Mahanimbine**, a prominent pyranocarbazole alkaloid, has been the subject of extensive research due to its wide range of biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties.<sup>[3][4][5]</sup>

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of **mahanimbine** from *Murraya koenigii*. It offers detailed experimental protocols for extraction, purification, and characterization, summarizes key quantitative data in a structured format, and illustrates the experimental workflow and a key signaling pathway modulated by **mahanimbine**. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

## Experimental Protocols

The isolation and purification of **mahanimbine** is a multi-step process that begins with the preparation of plant material, followed by extraction to obtain a crude mixture, and concluding with chromatographic techniques to achieve high purity.

## Part 1: Preparation of Plant Material

- **Collection:** Fresh leaves of *Murraya koenigii* are collected. For optimal yield of certain alkaloids, collection from specific geographical locations and seasons may be considered.<sup>[6]</sup>
- **Drying:** The leaves are washed thoroughly to remove debris and then shade-dried until brittle. Alternatively, a tray drier can be used at a temperature of 60°C.<sup>[7]</sup>
- **Pulverization:** The dried leaves are ground into a fine powder using a grinder. The powder is then sieved to ensure a uniform particle size (e.g., through a 100-120 mesh sieve).<sup>[7][8]</sup>
- **Storage:** The powdered material should be stored in airtight, amber-colored containers in a cool, dry place or refrigerator to prevent the degradation of phytochemicals.<sup>[7]</sup>

## Part 2: Extraction of Crude Alkaloids

The choice of extraction method and solvent significantly impacts the yield of **mahanimbine**. Below are several established protocols.

### Method A: Soxhlet Extraction

- **Defatting:** 500 g of dried leaf powder is placed in a thimble and subjected to continuous hot percolation in a Soxhlet apparatus with petroleum ether (60-80°C) for several hours to remove fats, waxes, and other non-polar components.<sup>[7]</sup>
- **Alkaloid Extraction:** The defatted plant material is air-dried to remove residual petroleum ether. It is then extracted with 95% ethanol or methanol using the Soxhlet apparatus for 6-8 hours, or until the eluting solvent becomes colorless.<sup>[7][8]</sup>
- **Concentration:** The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.<sup>[7]</sup>

### Method B: Sequential Solvent Maceration

- Dried leaf powder is successively macerated with a series of solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and finally a hydroalcoholic solution.[9]
- The hydroalcoholic extract is prepared using a Soxhlet apparatus.[9] This extract is then partitioned with different solvents. The ethyl acetate fraction has been identified as being particularly rich in **mahanimbine**. [9]

#### Method C: Simple Extraction for High-Yield

- A simple extraction method involves preparing a curry leaves extract using a method designed to be less time-consuming and with minimal environmental hazards, although specific solvent details may vary based on optimization.[10]
- Another approach involves infusing dried leaflets with hot distilled water (50°C), discarding the aqueous portion, and macerating the remaining residue with ethanol.[6]

## Part 3: Isolation and Purification

Column chromatography is the primary technique used to isolate **mahanimbine** from the crude extract.

- **Preparation of Column:** A slurry of silica gel (100-200 mesh) is prepared in a non-polar solvent like n-hexane or petroleum ether and packed into a glass column.[1][7]
- **Sample Loading:** The crude extract is adsorbed onto a small amount of silica gel to create a dry, free-flowing powder. This is then carefully loaded onto the top of the packed silica gel column.[1]
- **Elution:** The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually introducing ethyl acetate.[1] For example, a gradient of n-hexane-ethyl acetate (starting from 95:5) can be used.
- **Fraction Collection:** Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC).
- **TLC Monitoring:** Fractions are spotted on TLC plates (silica gel 60 F254). A suitable mobile phase is a mixture of petroleum ether and chloroform (1:1).[11] **Mahanimbine** spots can be

visualized under UV light or by spraying with a suitable reagent, where it appears as a purple spot, characteristic of carbazole alkaloids.[12]

- Pooling and Crystallization: Fractions showing a prominent spot corresponding to the R<sub>f</sub> value of **mahanimbine** (approx. 0.34) are pooled together.[12] The solvent is evaporated, and the residue is often recrystallized from a solvent mixture like petroleum ether and ethyl acetate to yield pure, white, solid **mahanimbine**.[12]

## Part 4: Characterization and Identification

The identity and purity of the isolated compound are confirmed using various spectroscopic and chromatographic techniques.

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC analysis confirms the R<sub>f</sub> value of the isolated compound.[12]
- High-Performance Liquid Chromatography (HPLC): A validated HPLC method is used for quantification and purity assessment. An Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5μ) with a mobile phase of Methanol: 0.1% Triethylamine (93:07) at a flow rate of 1.2 ml/min and UV detection at 254 nm is effective.[8]
- Infrared (IR) Spectroscopy: The IR spectrum (KBr disc) of **mahanimbine** shows characteristic absorption bands.[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR (in CDCl<sub>3</sub>) provides specific chemical shifts for the protons in the **mahanimbine** structure.[12]
- Mass Spectrometry (MS): LC-MS/MS analysis is used to confirm the molecular weight and fragmentation pattern of the isolated compound.[10]

## Data Presentation

### Table 1: Extraction Yields and Mahanimbine Concentration

Parameter	Value	Reference
Concentration in Leaves		
Mahanimbine	5.62 - 7.22 mg/kg	[7]
Crude Extract Yield (%)		
Methanol	5.70 %	[7]
Water	4.08 %	[7]
Ethanol	3.58 %	[7]
Chloroform	1.27 %	[7]

**Table 2: Chromatographic Data for Mahanimbine**

Technique	Parameter	Value	Conditions	Reference
HPTLC	Rf Value	0.34	Mobile Phase: Toluene, Ethyl Acetate, Methanol	[11][12]
HPLC	Retention Time	4.705 min	Column: Agilent ZORBAX Bonus RP C18; Mobile Phase: Methanol: 0.1% Triethylamine (93:07); Flow Rate: 1.2 ml/min; Detection: 254 nm	[8]

**Table 3: Spectroscopic and Physical Data for Mahanimbine**

Technique / Property	Characteristic Data	Reference
Molecular Formula	C <sub>23</sub> H <sub>25</sub> NO	[12]
Melting Point	87 - 90 °C	[12]
IR (KBr, cm <sup>-1</sup> )	3440 (N-H), 2920 (C-H), 1642 (C=C), 1456, 1378, 1312 (C-N), 1211 (C-O), 1164, 741	[12]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	2.34 (s, Ar-CH <sub>3</sub> ), 1.58 & 1.66 (s, gem-dimethyl), 1.45 (s, tert-CH <sub>3</sub> adjacent to O), 5.12 (t, 1H)	[12]

## Visualizations

## Experimental Workflow

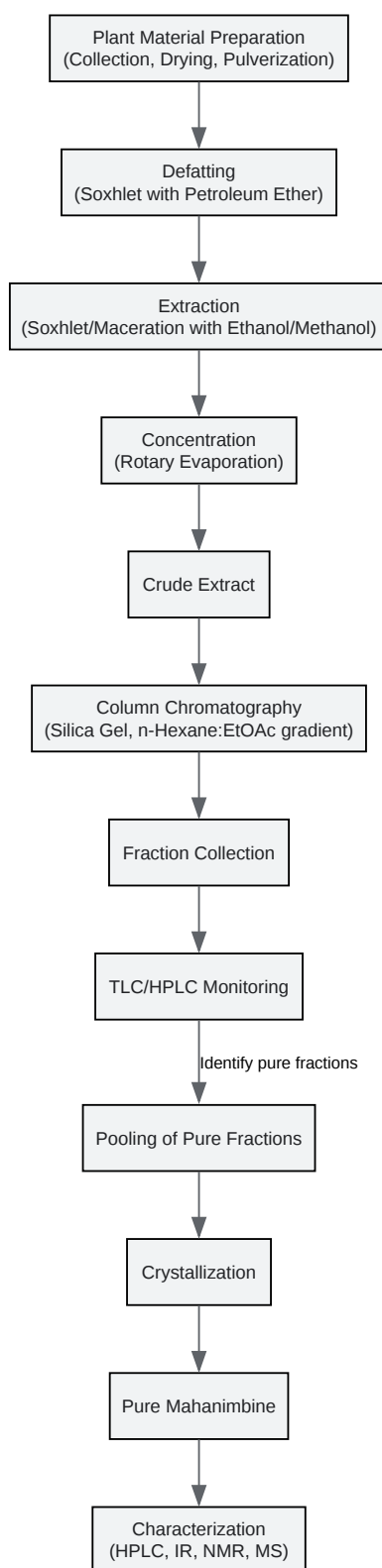


Figure 1: General Workflow for Mahanimbine Isolation

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Caption: General Workflow for **Mahanimbine** Isolation.

## Signaling Pathway Modulation

**Mahanimbine** has been shown to exert its anticancer effects by modulating key cellular signaling pathways.[13] Notably, it inhibits the AKT/mTOR and STAT3 pathways, which are often dysregulated in cancer cells, leading to decreased proliferation and induction of apoptosis.[13]

Caption: **Mahanimbine's** Inhibitory Action on Signaling Pathways.

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